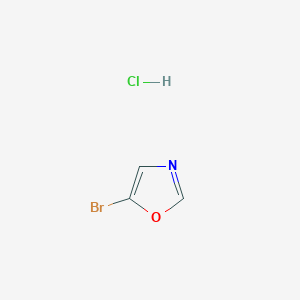

5-Bromo-1,3-oxazole hydrochloride

Description

Significance of Oxazole (B20620) Heterocycles in Contemporary Chemical Research

Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. igi-global.comresearchgate.net This structural motif is not merely a chemical curiosity; it is a recurring feature in a vast array of biologically active natural products and synthetic compounds. numberanalytics.comderpharmachemica.com The oxazole ring is considered a vital scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. igi-global.comresearchgate.netmuseonaturalistico.it The unique physicochemical properties of the oxazole ring contribute to its diverse and specialized functions, making it a valuable component in the development of new therapeutic agents. researchgate.net Its versatility allows it to serve as a foundational structure or a connecting bridge between different reactive groups in the design of novel molecules for applications in pharmaceuticals and agrochemicals. researchgate.net

Academic Importance of Halogenated Oxazole Derivatives

The introduction of a halogen atom, such as bromine, onto the oxazole ring significantly influences the molecule's chemical reactivity and potential for further functionalization. Halogenated oxazoles, including bromooxazoles, are crucial building blocks in organic synthesis. researchgate.net They are particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful methods for constructing complex organic molecules. researchgate.net The position of the halogen atom on the oxazole ring is critical, and regiocontrolled synthesis methods have been developed to produce specific isomers, such as 2-, 4-, and 5-bromooxazoles. sci-hub.se These halogenated intermediates open up avenues for creating diverse libraries of substituted oxazoles, which can then be screened for various biological activities. researchgate.net Research into halogen bonding in oxazole derivatives is also an active area, exploring the non-covalent interactions that can influence crystal engineering and the design of new materials. rsc.org

Specific Research Focus on 5-Bromo-1,3-oxazole Hydrochloride

The specific compound, this compound, has been a subject of targeted synthetic efforts. researchgate.netsci-hub.se Its importance lies in its utility as a precursor for creating more elaborate molecules. The hydrochloride salt form often enhances the stability and handling of the parent compound, 5-Bromo-1,3-oxazole. chemspider.comsigmaaldrich.comsigmaaldrich.com Research has focused on developing efficient and regioselective methods for the synthesis of 5-bromooxazoles. sci-hub.se While numerous methods exist for preparing substituted bromooxazoles, the synthesis of the parent 5-bromooxazole (B1343016) and its derivatives has been a specific area of investigation. sci-hub.se The availability of this compound facilitates further exploration into its chemical transformations and the potential applications of the resulting products. researchgate.netsci-hub.se

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-bromo-1,3-oxazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNO.ClH/c4-3-1-5-2-6-3;/h1-2H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVVRNDGVBWGAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955557-64-8 | |

| Record name | 5-bromo-1,3-oxazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 1,3 Oxazole Hydrochloride

Historical and Classical Synthetic Routes to Brominated Oxazoles

The synthesis of brominated oxazoles has been a subject of interest for decades, with classical methods laying the groundwork for more modern approaches. Historically, the direct bromination of a pre-formed oxazole (B20620) ring was a common strategy. These reactions often employed harsh reagents like bromine in solvents such as refluxing benzene (B151609) or dichloromethane. sci-hub.se Other classical methods involved the use of N-bromosuccinimide (NBS) in the presence of acids like sulfuric acid or acetic acid. sci-hub.se

Another foundational approach is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones. While versatile for forming the oxazole ring, introducing a bromine atom at a specific position often required starting with a brominated precursor, which could present its own synthetic challenges. Similarly, the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes, has been a cornerstone in oxazole chemistry. ijpsonline.com However, achieving regioselective bromination with these classical methods could be difficult, often leading to mixtures of isomers. orgsyn.org The Van Leusen oxazole synthesis, which employs tosylmethyl isocyanide (TosMIC), provided another pathway to 5-substituted oxazoles, which could then potentially be brominated. mdpi.comnih.gov

These early methods, while significant, often suffered from limitations such as low yields, lack of regioselectivity, and the use of hazardous reagents. ijpsonline.com The evolution of synthetic chemistry has since provided more refined and efficient strategies for the preparation of specifically substituted bromooxazoles.

Contemporary and Strategic Approaches for Regiocontrolled Synthesis

Modern synthetic chemistry has ushered in an era of highly strategic and regiocontrolled methods for the synthesis of functionalized heterocycles like 5-bromo-1,3-oxazole. These approaches offer significant advantages over classical methods in terms of efficiency, selectivity, and substrate scope.

Directed Metallation and Electrophilic Bromination Strategies

A powerful strategy for the regioselective functionalization of oxazoles is directed metallation. This technique involves the deprotonation of the oxazole ring at a specific position using a strong base, followed by quenching the resulting organometallic intermediate with an electrophilic bromine source. sci-hub.se The position of metallation can be controlled by the presence of directing groups on the oxazole ring. researchgate.net

For the synthesis of 5-bromooxazoles, direct lithiation at the C5 position followed by reaction with an electrophile like 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) or N-bromosuccinimide (NBS) has proven effective. sci-hub.seresearchgate.net The use of lithium diisopropylamide (LDA) as a base can facilitate this process. nih.gov In some cases, a "halogen dance" reaction can be observed, where a bromo-substituted oxazole rearranges to a more stable lithiated isomer upon treatment with a strong base. nih.gov For instance, 5-bromo-2-phenylthio-1,3-oxazole can isomerize to the more stable 5-lithio-4-bromo-2-phenylthio-1,3-oxazole. nih.gov

The choice of solvent can also play a critical role in directing the regioselectivity of bromination. For example, the use of dimethylformamide (DMF) has been shown to significantly improve the C4/C2 bromination ratio in the synthesis of 4-bromooxazoles. orgsyn.orgacs.org

| Reagent/Condition | Position of Bromination | Reference |

| n-BuLi, DBTFE | C2 | sci-hub.se |

| LDA, NBS | C5 | sci-hub.se |

| NBS, DMF | C4 | orgsyn.orgacs.org |

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the preparation of substituted oxazoles is no exception. eie.gr These methods often involve the coupling of a pre-functionalized oxazole with a suitable coupling partner. For instance, 5-bromooxazoles are excellent substrates for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups at the C5 position. researchgate.netacs.org

Palladium catalysts, such as Pd(dppf)Cl2, are commonly employed for these transformations. orgsyn.org Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool, particularly for the coupling of thiomethyl-substituted oxazoles with organozinc reagents. nih.gov Furthermore, copper-catalyzed reactions have been utilized, for instance, in the intramolecular cyclization of β,β-dibrominated secondary enamides to yield 5-bromooxazoles. organic-chemistry.org

Recent advancements have also focused on direct C-H activation/arylation of the oxazole ring, providing a more atom-economical approach by avoiding the pre-functionalization step. researchgate.netnih.gov

| Catalyst | Reaction Type | Position of Functionalization | Reference |

| Pd(dppf)Cl2 | Suzuki-Miyaura Coupling | C4, C5 | orgsyn.orgresearchgate.net |

| Ni(acac)2/DPEPhos | Negishi Coupling | C2 | nih.gov |

| Cu(I) | Intramolecular Cyclization | C5 | organic-chemistry.org |

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce or eliminate the use and generation of hazardous substances. yale.eduopcw.org In the context of 5-bromo-1,3-oxazole hydrochloride synthesis, this translates to the development of more environmentally benign processes.

One key aspect is the use of safer solvents and reagents. yale.edu For example, replacing hazardous solvents like benzene with greener alternatives is a primary goal. The development of catalytic reactions, particularly those that are highly efficient and selective, aligns with green chemistry principles by reducing waste and energy consumption. yale.edu

Recent research has explored metal-free synthesis of oxazoles, which avoids the use of potentially toxic and expensive heavy metals. organic-chemistry.org For instance, iodine-mediated reactions have been developed for the synthesis of substituted oxazoles. rsc.org Additionally, photocatalytic methods using visible light and a photocatalyst like [Ru(bpy)3]Cl2 offer a milder and more sustainable approach to oxazole synthesis. organic-chemistry.org The use of microwave irradiation can also contribute to greener synthesis by reducing reaction times and often improving yields. mdpi.com

Mechanistic Elucidation of Synthetic Pathways

Understanding the mechanisms of the synthetic pathways to 5-bromo-1,3-oxazole is crucial for optimizing reaction conditions and predicting outcomes.

In directed metallation, the regioselectivity is governed by the kinetic and thermodynamic acidity of the protons on the oxazole ring. The C2 proton is generally the most acidic, making it the primary site of deprotonation with strong bases like n-butyllithium. sci-hub.se However, the presence of directing groups can alter this selectivity.

The mechanism of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, typically involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov In the context of synthesizing a C5-arylated oxazole from a 5-bromooxazole (B1343016), the cycle would begin with the oxidative addition of the palladium(0) catalyst to the C-Br bond. This is followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the desired product and regenerate the catalyst.

The "halogen dance" reaction proceeds through a series of deprotonation and bromine transfer steps, ultimately leading to the thermodynamically more stable lithiated species. nih.gov

Optimization and Yield Enhancement Strategies in Synthesis

Several strategies can be employed to optimize the synthesis of this compound and enhance its yield.

A critical factor is the careful control of reaction conditions, including temperature, solvent, and the choice of base and electrophile. For instance, in lithiation reactions, low temperatures are often necessary to prevent side reactions and ensure regioselectivity. nih.gov The choice of solvent can significantly impact the solubility of reagents and intermediates, as well as the stability of reactive species.

The order of addition of reagents can also be crucial. In many cases, the slow addition of one reagent to a solution of another helps to control the reaction rate and minimize the formation of byproducts. acs.org

Purification of the final product is another important consideration. Recrystallization is a common technique used to obtain highly pure crystalline solids. sapub.org For the hydrochloride salt, treatment of the free base with a solution of hydrochloric acid is the final step.

Comprehensive Analysis of Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Reactivity of the Oxazole (B20620) Ring

The oxazole ring is generally considered an electron-rich heterocyclic system, though less so than imidazole (B134444) but more so than thiazole. slideshare.net The positions on the ring exhibit different levels of reactivity. The acidity of the ring protons follows the order C2 > C5 > C4. thepharmajournal.comsemanticscholar.org Consequently, electrophilic attack preferentially occurs at the C5 position, especially when the ring is activated by electron-donating groups. slideshare.netthepharmajournal.com

Conversely, nucleophilic substitution on the oxazole ring is less common. thepharmajournal.com When it does occur, the ease of displacement of a halogen follows the order C2 >> C4 > C5. thepharmajournal.com The inherent reactivity of 5-bromo-1,3-oxazole thus presents a versatile platform for various functionalizations.

The strategic functionalization of the 5-bromo-1,3-oxazole scaffold is crucial for the synthesis of more complex molecules. Studies have demonstrated that direct regiocontrolled lithiation followed by reaction with an electrophilic bromine source is a common method for preparing bromooxazoles, including the 5-bromo isomer. researchgate.net

One notable example of position-selective functionalization is the "halogen dance" rearrangement. In the case of 5-bromo-2-phenylthio-1,3-oxazole, treatment with lithium diisopropylamide (LDA) at low temperatures leads to deprotonation at the C4 position. Upon warming, this intermediate undergoes an efficient isomerization to afford the more stable 5-lithio-4-bromo-2-phenylthio-1,3-oxazole. nih.govresearchgate.net This process allows for the regioselective introduction of various electrophiles at the 5-position of the newly formed 4-bromooxazole (B40895), leading to 2,4,5-trisubstituted oxazoles. nih.gov

Table 1: Position-Selective Functionalization of a 5-Bromooxazole (B1343016) Derivative via Halogen Dance Rearrangement nih.gov

| Entry | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 1 | H₂O | 4-Bromo-2-phenylthio-1,3-oxazole | 95 |

| 2 | I₂ | 4-Bromo-5-iodo-2-phenylthio-1,3-oxazole | 89 |

| 3 | Me₃SnCl | 4-Bromo-5-(trimethylstannyl)-2-phenylthio-1,3-oxazole | 85 |

Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom at the C5 position of the oxazole ring serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netignited.in These reactions are fundamental in expanding the molecular complexity of the oxazole scaffold.

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming C-C bonds. tcichemicals.com It has been successfully applied to 5-bromooxazoles to introduce aryl and heteroaryl substituents. researchgate.net The reaction typically involves a palladium catalyst, a base, and a boronic acid or ester coupling partner. tcichemicals.comnih.gov

Research has shown that 5-bromooxazoles can be effectively coupled with various (hetero)aryl boronic acids. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields. nih.gov For instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has been identified as an effective catalyst for such transformations in some heterocyclic systems. nih.gov

Table 2: Examples of Suzuki-Miyaura Coupling with Bromo-Heterocycles nih.govnih.gov

| Bromo-Heterocycle | Boronic Acid | Catalyst | Base | Product | Yield (%) |

|---|---|---|---|---|---|

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High |

Beyond the Suzuki-Miyaura reaction, 5-bromooxazoles are amenable to other palladium and nickel-catalyzed cross-coupling reactions. researchgate.net Nickel-catalyzed couplings, for instance, have emerged as a valuable alternative, sometimes offering different reactivity and selectivity compared to palladium. strath.ac.ukescholarship.org The choice between nickel and palladium can be influenced by the presence of coordinating functional groups on the substrate. strath.ac.uk

These reactions include, but are not limited to, Stille, Heck, and Sonogashira couplings, which allow for the introduction of a wide range of functional groups, such as stannanes, alkenes, and alkynes, respectively. ignited.in The development of efficient catalytic systems for these transformations is an active area of research, aiming to broaden the scope and utility of 5-bromooxazole as a synthetic building block. researchgate.net

Ring Transformations and Rearrangement Reactions

The oxazole ring, under certain conditions, can undergo transformations and rearrangements. As previously mentioned, the halogen dance is a significant rearrangement reaction for substituted 5-bromooxazoles, enabling a switch in the positions of the halogen and a metalated site. nih.govresearchgate.net

In a broader context, rearrangement reactions in organic chemistry involve the migration of an atom or group within a molecule. wikipedia.orgbyjus.com While specific ring-opening or expansion reactions directly involving 5-bromo-1,3-oxazole hydrochloride are not extensively detailed in the provided context, the potential for such transformations exists, particularly under thermal or photochemical conditions, or in the presence of strong acids or bases. For example, thermal denitrogenation of certain N-fluoroalkylated 1,2,3-triazoles can lead to ring-fused 1,3-oxazines and 1,3-oxazin-6-ones through a series of rearrangements involving ketenimine intermediates. nih.gov

Derivatization and Scaffold Expansion Strategies

The functional groups introduced onto the 5-bromo-1,3-oxazole core through the aforementioned reactions serve as points for further derivatization and scaffold expansion. For instance, an aryl group introduced via Suzuki-Miyaura coupling can be further functionalized through electrophilic aromatic substitution. Similarly, an alkyne introduced via Sonogashira coupling can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to form triazoles. chemrxiv.org

These strategies allow for the construction of complex, polycyclic, and biologically relevant molecules from the relatively simple 5-bromo-1,3-oxazole starting material. The ability to build upon the oxazole core in a controlled and stepwise manner is a testament to its utility as a versatile synthetic intermediate.

Advanced Spectroscopic and Crystallographic Investigations in Research

High-Resolution NMR Spectroscopy for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 5-Bromo-1,3-oxazole hydrochloride. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for the confirmation of the oxazole (B20620) ring structure and the specific position of the bromine substituent.

In ¹H NMR, the chemical shifts of the protons on the oxazole ring are indicative of their electronic environment. The proton at the C2 position typically appears at a different chemical shift compared to the proton at the C4 position, allowing for clear differentiation. For ¹³C NMR, the chemical shifts of the carbon atoms in the heterocyclic ring provide further structural confirmation. The carbon atom bonded to the bromine (C5) exhibits a characteristic shift due to the halogen's influence. nih.gov In studies of related oxazole derivatives, ¹³C NMR data has been crucial, with observed chemical shifts being compared against theoretical calculations to validate proposed structures. nih.gov For instance, significant differences in chemical shifts at various carbon positions can help distinguish between isomers or confirm the presence of specific functional groups. nih.gov

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be employed to establish connectivity between protons and carbons, which is particularly useful for more complex derivatives. These methods provide through-bond correlation data that solidifies the structural assignment. NMR is also a powerful tool for studying reaction mechanisms and kinetics, allowing researchers to monitor the transformation of reactants into products in real time.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Oxazole Ring

| Nucleus | Position | Representative Chemical Shift (ppm) |

|---|---|---|

| ¹H | C2-H | δ 7.9 - 8.2 |

| ¹H | C4-H | δ 7.1 - 7.5 |

| ¹³C | C2 | δ 150 - 155 |

| ¹³C | C4 | δ 125 - 130 |

Note: The exact chemical shifts for this compound would need to be determined experimentally. The values above are representative for substituted oxazole systems.

Single Crystal X-ray Diffraction for Solid-State Structure Analysis

Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles. nih.gov For a compound like this compound, this analysis would confirm the planarity of the oxazole ring and the exact geometry of the molecule.

Crystallographic studies on related bromo-oxazole derivatives have provided detailed structural parameters. vensel.org The analysis reveals the crystal system, space group, and unit cell dimensions, which define the packing of molecules in the crystal lattice. vensel.org The presence of the hydrochloride salt is significant, as the protonation of the oxazole nitrogen can lead to the formation of specific intermolecular interactions, such as hydrogen bonds with the chloride counter-ion. smolecule.com These hydrogen bonding patterns are critical in stabilizing the crystal structure. smolecule.com Hirschfeld surface analysis, often performed in conjunction with X-ray diffraction, can provide further insight into these intermolecular interactions. vensel.org

Table 2: Example Crystallographic Data for a Substituted 5-Bromo-Oxazole Derivative

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂BrNO₄ |

| Molecular Weight | 326.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.828(2) |

| b (Å) | 7.1335(9) |

| c (Å) | 25.119(2) |

| β (°) | 100.066(11) |

| Volume (ų) | 2616.1(6) |

Data from a study on ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, a related 5-bromo-oxazole compound. vensel.org

Advanced Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Advanced mass spectrometry (MS) techniques are indispensable for the characterization of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. nih.gov This is a critical step in confirming the identity of a newly synthesized compound and distinguishing it from other potential products with the same nominal mass.

Mass spectrometry is also a key tool for monitoring the progress of chemical reactions. By analyzing small aliquots from a reaction mixture over time, researchers can track the disappearance of starting materials and the appearance of the desired product. This allows for reaction optimization and the identification of stable intermediates or byproducts. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often used for this purpose, coupling the separation power of chromatography with the detection and identification capabilities of MS.

Table 3: Expected High-Resolution Mass Spectrometry Data for 5-Bromo-1,3-oxazole

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|

Note: The mass of the hydrochloride salt itself is typically not observed directly, but rather the protonated form of the parent compound.

Vibrational and Electronic Spectroscopy for Conformational and Electronic Structure Probing

Vibrational and electronic spectroscopy provide valuable information about the bonding and electronic structure of this compound.

Vibrational Spectroscopy , primarily Fourier-Transform Infrared (FT-IR) spectroscopy, is used to probe the vibrational modes of the molecule. The IR spectrum displays absorption bands corresponding to the stretching and bending of specific bonds within the molecule. The oxazole ring has a characteristic "fingerprint" region in the IR spectrum, with specific bands related to C=N, C=C, and C-O-C stretching vibrations. chemmethod.com The presence and position of these bands can confirm the integrity of the heterocyclic ring. For example, the disappearance of bands from starting materials and the appearance of new, characteristic bands provide evidence for a successful chemical transformation. chemmethod.com Systematic studies of five-membered heterocycles like oxazole have been conducted to correlate experimental IR spectra with quantum chemical calculations. researchgate.net

Electronic Spectroscopy , specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within the molecule. Aromatic systems like the oxazole ring exhibit characteristic absorption bands in the UV region. The position (λmax) and intensity of these absorptions are influenced by the electronic nature of the substituents on the ring. The bromine atom and the protonation state of the nitrogen atom in the hydrochloride salt will affect the electronic structure and, consequently, the UV-Vis spectrum.

Table 4: Representative IR Absorption Bands for a Substituted Oxazole Ring

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| C=N Stretch | 1620 - 1680 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O-C Asymmetric Stretch | 1200 - 1275 |

Note: These are general ranges, and the specific values for this compound would be determined experimentally.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of 5-bromo-1,3-oxazole hydrochloride at a molecular level. These methods can predict its electronic landscape and offer clues about its chemical reactivity.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.com

For oxazole (B20620) derivatives, the HOMO is typically a π-orbital distributed over the ring, while the LUMO is a π* anti-bonding orbital. The presence of a bromine atom at the C5 position is expected to influence the energies and distributions of these frontier orbitals. The electronegative bromine atom can lower the energy of the HOMO and LUMO, potentially affecting the HOMO-LUMO gap. A smaller HOMO-LUMO gap suggests higher reactivity. irjweb.com

Table 1: Hypothetical Frontier Orbital Energies for 5-Bromo-1,3-oxazole

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -0.5 to -1.5 | π* anti-bonding orbital, potential site for nucleophilic attack. |

| HOMO | -6.0 to -7.0 | π-bonding orbital, involved in electrophilic reactions. |

| HOMO-LUMO Gap | 5.5 to 6.5 | Indicator of chemical reactivity and stability. |

Note: These are estimated values based on general principles for similar molecules and are for illustrative purposes.

Molecular electrostatic potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting how it will interact with other species. These maps display regions of positive and negative electrostatic potential on the electron density surface. Red-colored areas indicate negative potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive potential (electron-deficient), which are susceptible to nucleophilic attack. irjweb.com

In this compound, the nitrogen atom in the oxazole ring is expected to be a region of negative electrostatic potential, making it a likely site for protonation and a halogen bond acceptor. rsc.org The hydrogen atoms and the region around the bromine atom, due to the "sigma-hole" effect, may exhibit positive electrostatic potential, indicating sites for nucleophilic interaction. The hydrochloride salt form implies that the nitrogen atom is protonated, which would significantly alter the MEP, making the entire ring more electron-deficient.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions. It provides a good balance between accuracy and computational cost, making it suitable for exploring reaction pathways, transition states, and reaction energetics. irjweb.com

For reactions involving 5-bromo-1,3-oxazole, such as nucleophilic aromatic substitution (SNAr), DFT can be employed to locate the transition state structures. researchgate.netlibretexts.org The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the mechanism. By calculating the energy of the transition state relative to the reactants, the activation energy can be determined, which is a key factor in the reaction rate. For a nucleophilic attack on the C5 position, the transition state would likely involve the formation of a Meisenheimer-like intermediate where the aromaticity of the oxazole ring is temporarily disrupted. libretexts.org

Table 2: Estimated Activation Energies for a Hypothetical Nucleophilic Substitution on 5-Bromo-1,3-oxazole

| Reactant | Nucleophile | Solvent | Estimated Activation Energy (kcal/mol) |

|---|---|---|---|

| 5-Bromo-1,3-oxazole | NH₃ | Water | 20-30 |

| 5-Bromo-1,3-oxazole | OH⁻ | Water | 15-25 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Mechanistic Focus)

While specific molecular docking and dynamics simulations for this compound are not widely reported, the principles of these techniques can be applied to understand its potential interactions with biological targets from a mechanistic perspective.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. nih.gov This can provide insights into the binding mode and affinity. For an oxazole derivative, docking studies could reveal key interactions, such as hydrogen bonds involving the oxazole nitrogen or oxygen, and halogen bonds involving the bromine atom.

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic picture of the interactions in a solvated environment and can be used to assess the stability of the docked pose and to calculate binding free energies. These simulations can elucidate the mechanistic details of how the ligand induces conformational changes in the target protein and the role of specific residues in the binding process.

Binding Mode Prediction and Interaction Analysis

Molecular docking and quantum chemical studies are instrumental in predicting how this compound might bind to a protein's active site and the nature of the intermolecular forces that stabilize such complexes. While specific docking studies on this exact compound are not extensively documented in publicly available literature, general principles derived from studies on related bromo-substituted heterocyclic compounds and oxazole derivatives allow for a theoretical prediction of its binding behavior.

The 5-bromo-1,3-oxazole scaffold presents several key features that are likely to govern its interactions. The nitrogen and oxygen atoms of the oxazole ring are potential hydrogen bond acceptors, while the protonated form (hydrochloride salt) introduces a potential hydrogen bond donor. The bromine atom at the 5-position is a significant feature, capable of forming halogen bonds—a type of non-covalent interaction where the halogen acts as an electrophilic species. nih.govijres.org

Key Predicted Interactions:

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor, interacting with Lewis basic sites in a protein, such as the backbone carbonyl oxygen atoms of amino acid residues like phenylalanine. nih.gov This interaction is directional and can contribute significantly to binding affinity and selectivity. nih.gov

Hydrogen Bonding: The protonated nitrogen of the oxazole ring is a likely hydrogen bond donor. Additionally, the oxygen atom of the oxazole ring can act as a hydrogen bond acceptor.

Pi-Stacking: The aromatic nature of the oxazole ring allows for potential π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan within a binding pocket.

A hypothetical binding mode analysis of this compound with a generic kinase active site is presented in the table below. This is a representative model based on common interactions observed for similar heterocyclic inhibitors.

| Interaction Type | Functional Group on Ligand | Potential Interacting Residue (Example) | Typical Distance (Å) |

|---|---|---|---|

| Halogen Bond | 5-Bromo | Backbone C=O of Leucine | 2.8 - 3.5 |

| Hydrogen Bond (Donor) | Protonated Ring Nitrogen | Side Chain C=O of Aspartate | 2.5 - 3.2 |

| Hydrogen Bond (Acceptor) | Ring Oxygen | Side Chain -NH of Lysine | 2.6 - 3.3 |

| π-π Stacking | Oxazole Ring | Side Chain of Phenylalanine | 3.5 - 4.5 |

Conformational Dynamics in Molecular Recognition

The conformational flexibility of a ligand is a critical aspect of its ability to adapt to the specific geometry of a binding site—a process central to molecular recognition. For a relatively rigid molecule like this compound, the primary conformational freedom arises from the rotation of any potential side chains, though the core oxazole ring itself has limited flexibility.

Molecular dynamics (MD) simulations can provide insights into the conformational behavior of this compound in a solvated environment and when interacting with a biological macromolecule. chemrevlett.com Such simulations can reveal the preferred conformations of the molecule and the energetic barriers between different conformational states.

The planarity of the oxazole ring is a key characteristic. scispace.com However, minor puckering or out-of-plane movements of the substituents can occur. The bromine atom, being relatively large, can influence the local geometry and electronic distribution of the ring.

A theoretical conformational analysis would involve mapping the potential energy surface of the molecule as a function of key dihedral angles. For the core 5-Bromo-1,3-oxazole structure, the conformational landscape is expected to be relatively simple. The table below presents a hypothetical summary of the relative energies of different conformations, which in a real scenario would be derived from quantum mechanical calculations.

| Conformer | Description | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Global Minimum | Planar conformation | 0.00 | ~95 |

| Slightly Twisted | Minor out-of-plane twist of the C-Br bond | 2.5 | ~4 |

| Other Low-Energy Conformers | Other minor deviations from planarity | > 3.0 | <1 |

The conformational dynamics are particularly relevant when considering the "induced fit" model of ligand binding, where both the ligand and the protein may undergo conformational changes to achieve optimal binding. The ability of this compound to adopt a low-energy conformation that is complementary to the binding site is a key determinant of its potential biological activity.

Strategic Applications in Organic Synthesis and Molecular Design

5-Bromo-1,3-oxazole Hydrochloride as a Versatile Synthetic Building Block

This compound serves as a highly adaptable building block in organic synthesis, primarily due to the reactivity of the carbon-bromine bond at the C5 position of the oxazole (B20620) ring. researchgate.net This position is susceptible to a variety of metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry. The hydrochloride salt form often enhances the compound's stability and handling properties, while the freebase can be readily generated in situ for chemical reactions.

The bromine atom acts as a versatile synthetic handle, allowing for the strategic introduction of a wide array of functional groups. Notably, it is an excellent substrate for palladium-catalyzed reactions such as the Suzuki-Miyaura (coupling with boronic acids), Stille (coupling with organostannanes), Heck (coupling with alkenes), and Sonogashira (coupling with terminal alkynes) reactions. researchgate.net These methodologies empower chemists to forge new carbon-carbon and carbon-heteroatom bonds, effectively enabling the extension and diversification of the oxazole core. This reactivity is central to its role in building molecular complexity from a relatively simple, functionalized starting material.

Role in the Synthesis of Complex Heterocyclic Scaffolds

The utility of 5-Bromo-1,3-oxazole as a building block is powerfully demonstrated in its application toward the synthesis of complex heterocyclic scaffolds. The 1,3-oxazole ring is itself a key feature in numerous biologically active natural products and synthetic compounds. nih.govrsc.orgmdpi.com By leveraging the reactivity of the C5-bromo position, this simple heterocycle can be integrated into larger, more intricate molecular frameworks.

For instance, a Suzuki-Miyaura coupling reaction can be employed to link the 5-position of the oxazole ring to other heterocyclic systems, such as pyridines, pyrazoles, indoles, or even other oxazoles. This strategy leads to the creation of bi-heterocyclic and poly-heterocyclic structures, which are of significant interest in medicinal chemistry due to their conformational rigidity and dense presentation of heteroatoms for molecular interactions. Newer methods for the synthesis of substituted oxazoles, including metal-free cycloadditions and palladium-catalyzed C-H activation, further underscore the importance of functionalized precursors like bromooxazoles for accessing highly decorated heterocyclic systems. researchgate.net

Contribution to Medicinal Chemistry Scaffold Design and Library Synthesis

The 1,3-oxazole motif is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a wide range of pharmaceutical agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govrsc.orgontosight.ai this compound provides a direct and efficient entry point for chemists to explore this valuable chemical space.

Development of Ligand Libraries and Diversity-Oriented Synthesis

In modern drug discovery, the generation of compound libraries for high-throughput screening is a cornerstone of hit identification. Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological systems. This compound is an ideal starting material for such endeavors. Its reactive bromine atom serves as a key point for diversification.

A representative synthetic strategy involves using the bromo-oxazole as a central core. Through parallel synthesis techniques, this core can be subjected to various cross-coupling reactions with a large set of building blocks (e.g., a collection of different boronic acids). This approach rapidly generates a library of compounds where the 1,3-oxazole core is maintained, but the substituent at the C5 position varies widely, allowing for a systematic exploration of the chemical space around the scaffold. A study on 1,3-oxazole sulfonamides, for example, demonstrated the construction of a library of novel compounds for evaluation as potential anticancer agents. nih.govacs.org

Structure-Activity Relationship (SAR) Studies from a Synthetic Perspective

Structure-activity relationship (SAR) studies are crucial for optimizing a "hit" compound into a viable drug candidate. From a synthetic perspective, this involves the systematic modification of a lead molecule to understand how specific structural changes affect its biological activity. The versatility of this compound facilitates this process.

Following the generation of a compound library, SAR studies can be conducted. For example, in the development of novel 1,3-oxazole sulfonamides as tubulin polymerization inhibitors, a library of compounds was synthesized and screened against cancer cell lines. nih.govacs.org The synthetic route allowed for the introduction of various aniline (B41778) derivatives to form the final sulfonamides. The results of the biological assays provided clear SAR data:

Halogenation and Alkylation: The study found that 1,3-oxazole sulfonamides with halogenated and alkyl-substituted anilines were potent and selective inhibitors of leukemia cell lines. nih.govacs.org

Positional Isomerism: The position of substituents on the aniline ring significantly influenced potency. The 2-chloro-5-methyl and 1-naphthyl analogues were identified as the most potent inhibitors in the series, with mean GI₅₀ values of 48.8 nM and 44.7 nM, respectively. nih.govacs.org

This demonstrates how a synthetic handle, originating from a bromo-substituted precursor, is essential for performing the iterative design-synthesis-test cycles that drive medicinal chemistry projects forward.

SAR Findings for 1,3-Oxazole Sulfonamide Analogues

| Analogue | Mean GI₅₀ (nM) | Observation | Source(s) |

| 2-Chloro-5-methyl | 48.8 | Highly potent leukemia cell line inhibitor. | nih.govacs.org |

| 1-Naphthyl | 44.7 | The most potent inhibitor in the studied series. | nih.govacs.org |

Applications in Agrochemical and Material Science Research (Synthetic Utility)

The synthetic utility of this compound is not confined to medicinal chemistry. The oxazole skeleton is also a component of molecules developed for agrochemical and material science applications. rsc.orgontosight.ai The ability to readily functionalize the oxazole ring via its bromo-derivative allows for the synthesis of novel compounds for screening as potential herbicides, insecticides, or fungicides.

In materials science, the rigid, planar, and electron-rich nature of the 1,3-oxazole ring makes it an attractive component for organic functional materials. By using cross-coupling reactions to append chromophores, polymers, or electronically active groups to the 5-bromo-1,3-oxazole core, researchers can design novel materials with tailored optical or electronic properties for use in applications such as organic light-emitting diodes (OLEDs), sensors, or specialty polymers. rsc.org The synthetic accessibility provided by the bromo-substituted precursor is key to exploring these possibilities.

Emerging Research Avenues and Future Challenges

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The bromine atom at the 5-position of the oxazole (B20620) ring is a key feature that allows for a variety of chemical manipulations. A significant area of emerging research is the exploration of novel reactivity patterns that go beyond conventional cross-coupling reactions. One of the most intriguing and unprecedented transformations observed is the "halogen dance" reaction. nih.govmuni.cz

The halogen dance is a base-induced migration of a halogen atom from one position to another on an aromatic or heteroaromatic ring. nih.govclockss.org In the context of 5-bromo-1,3-oxazole derivatives, treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures can induce the migration of the bromine atom from the C5 to the C4 position. nih.govmuni.cz This isomerization proceeds through a proposed mechanism involving deprotonation at the C4 position to form a transient lithium species, which then facilitates the halogen exchange to yield a more stable 5-lithio-4-bromo-1,3-oxazole intermediate. nih.gov This thermodynamically more stable intermediate can then be trapped by various electrophiles, allowing for the regioselective introduction of substituents at the C5 position of a 4-bromooxazole (B40895) scaffold. nih.govmuni.cz

This transformation is particularly valuable as it provides access to 2,4,5-trisubstituted oxazoles with substitution patterns that are not readily accessible through classical synthetic routes. nih.gov The ability to functionalize the C4 and C5 positions sequentially and with high regioselectivity opens up new avenues for creating diverse molecular architectures.

Below is a table summarizing the outcomes of the halogen dance reaction with various electrophiles on a 5-bromo-2-phenylthio-1,3-oxazole substrate. nih.gov

| Entry | Electrophile | Product | Yield (%) |

| 1 | H₂O | 4-Bromo-2-(phenylthio)-1,3-oxazole | 85 |

| 2 | I₂ | 4-Bromo-5-iodo-2-(phenylthio)-1,3-oxazole | 78 |

| 3 | Me₃SnCl | 4-Bromo-2-(phenylthio)-5-(trimethylstannyl)-1,3-oxazole | 65 |

| 4 | Me₃SiCl | 4-Bromo-2-(phenylthio)-5-(trimethylsilyl)-1,3-oxazole | 72 |

| 5 | PhCHO | 4-Bromo-α-phenyl-2-(phenylthio)-1,3-oxazole-5-methanol | 75 |

| 6 | (CH₃)₂CO | 4-Bromo-α,α-dimethyl-2-(phenylthio)-1,3-oxazole-5-methanol | 80 |

Data sourced from V. Lee and M. G. V. R. L. Maddaford, 2007. nih.gov

Future challenges in this area include expanding the scope of the halogen dance reaction to a wider range of substituted 5-bromooxazoles and exploring other novel, base-induced rearrangements. Understanding the subtle electronic and steric factors that govern these transformations will be crucial for their broader application in complex molecule synthesis.

Development of Asymmetric and Stereoselective Syntheses

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. While the 5-bromo-1,3-oxazole ring itself is achiral, its functionalization can lead to the creation of chiral centers. A significant future challenge lies in the development of asymmetric and stereoselective methods for the synthesis of chiral molecules derived from 5-bromo-1,3-oxazole.

Current research in the broader field of oxazole chemistry has seen the use of chiral auxiliaries and catalysts to induce stereoselectivity. nih.gov For instance, chiral oxazolines, which can be synthesized from chiral amino alcohols, have a long history of being used to direct stereoselective C-C bond-forming reactions with high enantiomeric excess. nih.gov These principles can be extended to reactions involving 5-bromo-1,3-oxazole.

Future research could focus on several key areas:

Chiral Catalysis: The development of chiral catalysts that can differentiate between the enantiotopic faces of a prochiral substrate reacting with a 5-bromooxazole (B1343016) derivative. This could involve chiral metal complexes or organocatalysts.

Substrate-Controlled Diastereoselective Reactions: Designing reactions where the existing chirality in a substrate attached to the 5-bromooxazole moiety directs the stereochemical outcome of a subsequent transformation.

Enantioselective Desymmetrization: Utilizing chiral reagents or catalysts to selectively react with one of two prochiral groups on a molecule derived from 5-bromo-1,3-oxazole.

A hypothetical example of a stereoselective reaction could involve the enantioselective addition of a nucleophile to an aldehyde substituent at the 2-position of the 5-bromooxazole ring, catalyzed by a chiral ligand-metal complex. The goal would be to produce one enantiomer of the resulting secondary alcohol in high excess.

| Catalyst System | Enantiomeric Excess (ee %) |

| Chiral Ligand A + Metal Precursor X | >95% (S-enantiomer) |

| Chiral Ligand B + Metal Precursor Y | >90% (R-enantiomer) |

This table represents a hypothetical outcome for a future stereoselective synthesis.

The successful development of such methodologies would significantly enhance the value of 5-bromo-1,3-oxazole as a building block for the synthesis of complex, single-enantiomer drug candidates.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from traditional batch processes to continuous flow and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. durham.ac.ukuc.pt The integration of 5-bromo-1,3-oxazole chemistry into these modern synthetic platforms is a promising area for future research.

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. durham.ac.uk This can lead to higher yields, cleaner reactions, and the ability to safely handle hazardous intermediates. Automated synthesis platforms can further enhance efficiency by enabling the rapid screening of reaction conditions and the synthesis of compound libraries with minimal manual intervention. durham.ac.uk

Research has already demonstrated the successful application of flow chemistry for the synthesis of 4,5-disubstituted oxazoles. durham.ac.uk In a typical setup, streams of the starting materials are mixed and then passed through a heated reactor, followed by in-line purification using solid-supported reagents or scavengers. durham.ac.ukuc.pt This approach can be adapted for reactions involving 5-bromo-1,3-oxazole, such as Suzuki or Sonogashira cross-coupling reactions.

A potential automated flow synthesis setup for the derivatization of 5-bromo-1,3-oxazole could involve the following steps:

Reagent Introduction: Solutions of 5-bromo-1,3-oxazole, a boronic acid or alkyne, a palladium catalyst, and a base are pumped from separate reservoirs.

Mixing and Reaction: The reagent streams are combined in a microfluidic mixing chip and then passed through a heated coil reactor to facilitate the cross-coupling reaction.

In-line Purification: The reaction mixture is then passed through a column containing a scavenger resin to remove unreacted starting materials and byproducts.

Product Collection: The purified product stream is collected in a fraction collector.

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Several hours | Minutes |

| Yield | Variable | Often higher and more consistent |

| Purity | Requires chromatographic purification | High purity directly from the reactor |

| Scalability | Limited | Easily scalable by running the system for longer |

This table provides a comparative overview of batch versus flow synthesis for oxazole derivatives. durham.ac.uk

The main challenge in this area is the development of robust and reliable flow protocols that are compatible with the specific reactivity of 5-bromo-1,3-oxazole and its derivatives. This includes managing potential issues such as catalyst deactivation and reactor fouling.

Interdisciplinary Research with Biophysical and Biological Systems (Mechanism-focused, non-clinical)

Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net This has led to their investigation as potential therapeutic agents. An emerging area of research is the use of biophysical techniques to study the interactions of these compounds with their biological targets at a molecular level. This mechanism-focused, non-clinical research is crucial for understanding their mode of action and for the rational design of more potent and selective drugs.

5-Bromo-1,3-oxazole can serve as a scaffold for the synthesis of libraries of compounds that can be screened against various biological targets, such as enzymes and receptors. nih.gov Biophysical methods like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR) can then be used to characterize the binding of active compounds to their target proteins.

For example, if a derivative of 5-bromo-1,3-oxazole is found to inhibit a particular kinase, X-ray crystallography could be used to determine the three-dimensional structure of the inhibitor bound to the enzyme's active site. This would provide detailed information about the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for binding. nih.gov This information is invaluable for structure-activity relationship (SAR) studies and for the design of next-generation inhibitors with improved affinity and selectivity. nih.gov

| Biophysical Technique | Information Gained |

| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex |

| NMR Spectroscopy | Information on ligand binding, conformational changes, and dynamics |

| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding and dissociation (Kon, Koff, KD) |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (ΔH, ΔS, KD) |

Future research in this interdisciplinary field will likely involve the integration of computational modeling and simulation with experimental biophysical studies to gain a deeper understanding of the molecular recognition events that underlie the biological activity of 5-bromo-1,3-oxazole derivatives.

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. ijpsonline.commdpi.com The development of sustainable and green synthetic methods for the preparation and functionalization of 5-bromo-1,3-oxazole is a critical future challenge.

Several green chemistry approaches have been explored for the synthesis of oxazoles in general, and these can be applied to the synthesis of 5-bromo-1,3-oxazole. ijpsonline.com These include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. ijpsonline.comacs.orgmdpi.com This can also reduce energy consumption. The synthesis of oxazole derivatives from α-bromoacetophenones and urea (B33335) has been successfully carried out under microwave irradiation. ijpsonline.com

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. The use of greener alternatives, such as ionic liquids or water, is a key aspect of sustainable chemistry. organic-chemistry.orgisroset.org Ionic liquids, which are salts that are liquid at or near room temperature, have been shown to be effective solvents for the synthesis of oxazoles, and they can often be recycled and reused. organic-chemistry.orgresearchgate.net

Catalysis: The use of catalysts, particularly those that are highly efficient and can be easily recovered and reused, is a cornerstone of green chemistry. This can reduce the amount of waste generated from stoichiometric reagents.

| Green Chemistry Approach | Advantages |

| Microwave Irradiation | Reduced reaction times, increased yields, lower energy consumption. acs.org |

| Ionic Liquids | Low volatility, high thermal stability, recyclability. organic-chemistry.orgisroset.org |

| Catalysis | High efficiency, reduced waste, potential for recyclability. |

Future innovations in this area will focus on combining these approaches, for example, by developing catalytic, microwave-assisted reactions in green solvents for the synthesis and derivatization of 5-bromo-1,3-oxazole. The ultimate goal is to develop synthetic routes that are not only efficient and versatile but also environmentally benign.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Bromo-1,3-oxazole hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves bromination of oxazole precursors under controlled conditions. For example, analogous brominated heterocycles (e.g., 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride) are synthesized via chlorination with reagents like phosphorus pentachloride after oxime formation . For this compound, ensure anhydrous conditions to prevent hydrolysis, use stoichiometric control of brominating agents (e.g., NBS or Br₂), and monitor reaction progress via TLC or HPLC. Purification may require recrystallization or column chromatography under inert atmospheres to avoid decomposition.

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

- Methodological Answer : Follow corrosive substance protocols:

- PPE : Wear impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats .

- Storage : Keep in a cool, dry, ventilated area, away from moisture and incompatible substances (e.g., bases). Use airtight containers to prevent HCl release .

- Emergency Measures : In case of skin contact, rinse immediately with water for 15+ minutes; for inhalation, move to fresh air and seek medical attention .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm bromine substitution and oxazole ring integrity. Mass spectrometry (HRMS) validates molecular weight .

- Purity Analysis : Employ HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) or melting point determination.

- Elemental Analysis : Verify stoichiometry of Br and Cl content via X-ray fluorescence (XRF) or combustion analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or chromatographic data during characterization?

- Methodological Answer :

- Cross-Validation : Compare data with structurally similar compounds (e.g., 5-Bromo-3-methyl-1,2,4-thiadiazole in ) to identify artifacts .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous signals or X-ray crystallography for absolute configuration confirmation.

- Replicate Experiments : Repeat synthesis under varying conditions (e.g., temperature, solvent) to isolate stable polymorphs or hydrate forms .

Q. What strategies optimize bromine substitution in oxazole derivatives for targeted bioactivity?

- Methodological Answer :

- Regioselective Bromination : Use directing groups (e.g., electron-donating substituents) or catalysts (e.g., Lewis acids) to control bromine placement .

- Structure-Activity Relationship (SAR) : Test brominated analogs (e.g., 5-Bromo-2,1,3-benzoxadiazole in ) against biological targets to correlate substitution patterns with efficacy .

- Computational Modeling : Apply DFT calculations to predict bromine's electronic effects on reactivity or binding affinity .

Q. How to design dose-response experiments for evaluating this compound in pharmacological studies?

- Methodological Answer :

- In Vitro Assays : Use cell lines expressing target receptors (e.g., kinases, GPCRs) with a logarithmic concentration range (e.g., 1 nM–100 µM). Include positive/negative controls and triplicate measurements .

- Toxicity Screening : Assess cytotoxicity via MTT assays and compare IC₅₀ values to therapeutic indices.

- Metabolic Stability : Test compound half-life in liver microsomes to prioritize analogs for in vivo studies .

Q. What methodologies address stability challenges during large-scale synthesis of this compound?

- Methodological Answer :

- Process Optimization : Scale reactions incrementally, monitoring exothermic peaks and adjusting cooling rates. Use flow chemistry for controlled bromine addition .

- Stabilizers : Add antioxidants (e.g., BHT) or moisture scavengers (e.g., molecular sieves) during storage.

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate purity .

Data Interpretation & Validation

Q. How to validate the reproducibility of synthetic yields across different batches?

- Methodological Answer :

- Statistical Analysis : Use ANOVA to compare yields from ≥3 independent batches. Identify outliers via Grubbs' test.

- Parameter Screening : Apply Design of Experiments (DoE) to evaluate critical factors (e.g., reagent ratio, temperature) affecting yield .

Q. What advanced techniques confirm the absence of residual solvents or byproducts?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.